molecular formula C9H14N6 B8527448 2-Butylaminoadenine CAS No. 5463-09-2

2-Butylaminoadenine

Cat. No. B8527448
Key on ui cas rn: 5463-09-2
M. Wt: 206.25 g/mol
InChI Key: BYCJYBHYAVBYGC-UHFFFAOYSA-N
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Patent
US08148371B2

Procedure details

2-Chloroadenine (6.0 g, 35.4 mmol) and n-butylamine (30 ml) were reacted in an autoclave (200 ml) at 130° C. for 150 hours. After the reaction mixture was concentrated under reduced pressure, the residue was poured into water to precipitate the solid. The precipitated solid was successively washed with methylene chloride and methanol to give the captioned compound (2.08 g, yield 30%) as a yellowish orange powdered solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
30%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([NH2:11])[N:3]=1.[CH2:12]([NH2:16])[CH2:13][CH2:14][CH3:15]>>[CH2:12]([NH:16][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([NH2:11])[N:3]=1)[CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=NC(=C2NC=NC2=N1)N
Name
Quantity
30 mL
Type
reactant
Smiles
C(CCC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was poured into water
CUSTOM
Type
CUSTOM
Details
to precipitate the solid
WASH
Type
WASH
Details
The precipitated solid was successively washed with methylene chloride and methanol

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC1=NC(=C2NC=NC2=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.08 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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